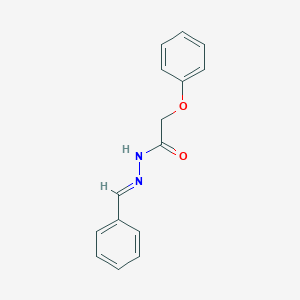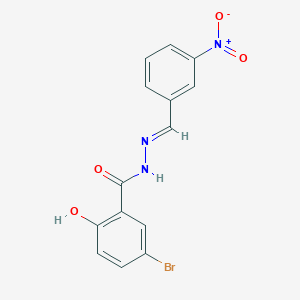
N'-benzylidene-2-phenoxyacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzylidene-2-phenoxyacetohydrazide (abbreviated as BPHA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture. BPHA is a hydrazone derivative that is synthesized by the reaction of benzaldehyde with 2-phenoxyacetohydrazide.
Applications De Recherche Scientifique
N'-benzylidene-2-phenoxyacetohydrazide has been extensively studied for its potential applications in various fields. In medicine, N'-benzylidene-2-phenoxyacetohydrazide has been reported to exhibit anticancer, antiviral, and antibacterial activities. It has also been studied as a potential drug for the treatment of Alzheimer's disease. In agriculture, N'-benzylidene-2-phenoxyacetohydrazide has been studied as a potential herbicide and fungicide.
Mécanisme D'action
The mechanism of action of N'-benzylidene-2-phenoxyacetohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes or proteins involved in various cellular processes. For example, N'-benzylidene-2-phenoxyacetohydrazide has been reported to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription. It has also been reported to inhibit the activity of histone deacetylases, which are involved in gene expression.
Biochemical and Physiological Effects:
N'-benzylidene-2-phenoxyacetohydrazide has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that N'-benzylidene-2-phenoxyacetohydrazide can induce apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N'-benzylidene-2-phenoxyacetohydrazide has been reported to exhibit antiviral activity against influenza virus and antibacterial activity against Staphylococcus aureus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N'-benzylidene-2-phenoxyacetohydrazide is its broad spectrum of activity against various diseases and pathogens. It is also relatively easy to synthesize and purify. However, one of the limitations of N'-benzylidene-2-phenoxyacetohydrazide is its low solubility in water, which can make it difficult to use in some experiments. In addition, the mechanism of action of N'-benzylidene-2-phenoxyacetohydrazide is not fully understood, which can make it difficult to optimize its use in experiments.
Orientations Futures
There are several future directions for the study of N'-benzylidene-2-phenoxyacetohydrazide. One direction is to further investigate its mechanism of action, which can lead to the development of more effective drugs. Another direction is to study its potential applications in agriculture, such as its use as a herbicide and fungicide. Additionally, more studies are needed to evaluate the safety and toxicity of N'-benzylidene-2-phenoxyacetohydrazide in humans and animals.
Conclusion:
In conclusion, N'-benzylidene-2-phenoxyacetohydrazide is a hydrazone derivative that has gained significant attention in scientific research due to its potential applications in various fields. It has been reported to exhibit anticancer, antiviral, and antibacterial activities, and has been studied as a potential drug for the treatment of Alzheimer's disease. N'-benzylidene-2-phenoxyacetohydrazide has several advantages and limitations for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
N'-benzylidene-2-phenoxyacetohydrazide is synthesized by the reaction of benzaldehyde with 2-phenoxyacetohydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol, methanol, or acetic acid. The resulting product is then purified by recrystallization or column chromatography. The chemical structure of N'-benzylidene-2-phenoxyacetohydrazide is shown below:
Propriétés
Formule moléculaire |
C15H14N2O2 |
|---|---|
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
N-[(E)-benzylideneamino]-2-phenoxyacetamide |
InChI |
InChI=1S/C15H14N2O2/c18-15(12-19-14-9-5-2-6-10-14)17-16-11-13-7-3-1-4-8-13/h1-11H,12H2,(H,17,18)/b16-11+ |
Clé InChI |
LUKSFLWQOOVCOS-LFIBNONCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)


![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)
![16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B230225.png)

![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-nitrobenzohydrazide](/img/structure/B230236.png)




![2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230254.png)

